REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][C:3]=1[N+:11]([O-])=O>CO.[Pd]>[NH2:11][C:3]1[CH:4]=[C:5]([B:8]([OH:10])[OH:9])[CH:6]=[CH:7][C:2]=1[CH3:1]
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Name
|
|
Quantity
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3.34 g
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Type
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reactant
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Smiles
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CC1=C(C=C(C=C1)B(O)O)[N+](=O)[O-]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
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334 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at 23° C
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Type
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FILTRATION
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Details
|
After 22 h the reaction mixture was filtered through celite and
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Duration
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22 h
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |